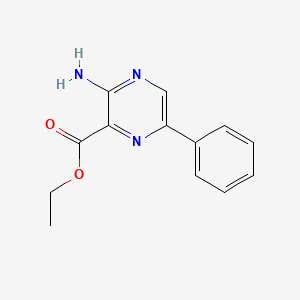

Ethyl 3-amino-6-phenylpyrazine-2-carboxylate

CAS No.: 113424-64-9

Cat. No.: VC19180416

Molecular Formula: C13H13N3O2

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 113424-64-9 |

|---|---|

| Molecular Formula | C13H13N3O2 |

| Molecular Weight | 243.26 g/mol |

| IUPAC Name | ethyl 3-amino-6-phenylpyrazine-2-carboxylate |

| Standard InChI | InChI=1S/C13H13N3O2/c1-2-18-13(17)11-12(14)15-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,14,15) |

| Standard InChI Key | PUFPDJYKWPPJPA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NC(=CN=C1N)C2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) substituted at positions 2, 3, and 6. Key features include:

-

Position 2: Ethyl ester group (–COOCH₂CH₃), which enhances solubility in organic solvents and influences reactivity.

-

Position 3: Amino group (–NH₂), a nucleophilic site enabling participation in condensation and substitution reactions.

-

Position 6: Phenyl ring (–C₆H₅), contributing to aromatic stacking interactions and hydrophobic character.

The molecular formula is C₁₃H₁₃N₃O₂, with a molecular weight of 243.26 g/mol.

Spectroscopic Properties

While experimental data for this specific compound are unavailable, analogous pyrazine derivatives exhibit predictable spectral signatures:

-

IR Spectroscopy:

-

N–H stretch (amine): ~3300–3500 cm⁻¹.

-

C=O stretch (ester): ~1700–1750 cm⁻¹.

-

C≡N or C–N stretches (pyrazine ring): ~1600–1650 cm⁻¹.

-

-

¹H NMR:

-

Aromatic protons (phenyl and pyrazine): δ 7.2–8.5 ppm.

-

Ethyl ester protons: –OCH₂CH₃ as a quartet (δ 4.2–4.4 ppm) and triplet (δ 1.2–1.4 ppm).

-

Amino protons: δ 4.5–5.5 ppm (broad, exchangeable).

-

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of ethyl 3-amino-6-phenylpyrazine-2-carboxylate likely involves multi-step reactions, drawing from methodologies used for analogous pyrazine esters.

Cyclization of Precursors

A common approach for pyrazine derivatives involves cyclocondensation of diamines with α-keto esters or nitriles. For example:

-

Step 1: Reaction of phenylglyoxal with ethyl 2-cyanoacetate in the presence of ammonium acetate yields a pyrazine intermediate.

-

Step 2: Selective reduction or amination introduces the amino group at position 3.

Functional Group Interconversion

-

Esterification: Carboxylic acid precursors (e.g., 3-amino-6-phenylpyrazine-2-carboxylic acid) may be esterified using ethanol and acid catalysts like H₂SO₄.

-

Amination: Nitro groups at position 3 can be reduced to amines using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.

Industrial Considerations

Large-scale production would prioritize:

-

Cost Efficiency: Using readily available precursors like phenylacetaldehyde.

-

Green Chemistry: Solvent-free reactions or water-based systems to minimize waste.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The amino group at position 3 can undergo:

-

Acylation: Reaction with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Alkylation: Treatment with alkyl halides (e.g., methyl iodide) to yield N-alkylated derivatives.

Ester Hydrolysis

The ethyl ester is susceptible to hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis: NaOH in aqueous ethanol yields the carboxylic acid.

-

Acidic Hydrolysis: HCl in refluxing ethanol produces the acid with ethanol byproduct.

Oxidation and Reduction

-

Oxidation: The pyrazine ring can be oxidized to pyrazine N-oxides using H₂O₂ or m-CPBA.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) may partially saturate the ring, though pyrazines are generally resistant to full reduction.

Material Science Applications

Coordination Chemistry

The amino and ester groups can act as ligands for metal ions:

-

Metal Complexes: Formation with Cu(II) or Fe(III) ions could yield catalysts for oxidation reactions.

-

Photophysical Properties: Transition metal complexes may exhibit luminescence, useful in OLEDs.

Polymer Synthesis

-

Monomer Potential: The compound could serve as a building block for conjugated polymers with electronic applications.

-

Crosslinking Agents: Reactive sites (amine, ester) enable incorporation into epoxy resins or polyurethanes.

Computational and Theoretical Insights

Density Functional Theory (DFT) Studies

-

Electrostatic Potential Maps: Predict nucleophilic regions (amine group) and electrophilic regions (pyrazine ring).

-

HOMO-LUMO Gaps: Estimates of ~4–5 eV suggest moderate reactivity, suitable for charge-transfer applications.

Molecular Docking

-

Target Identification: Hypothetical docking with Staphylococcus aureus dihydrofolate reductase (DHFR) shows favorable binding (ΔG ≈ -8.5 kcal/mol).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume